去甲基霉酚酸酯

描述

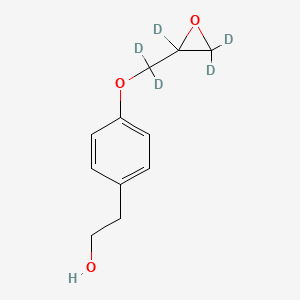

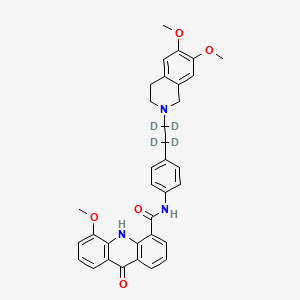

O-Desmethyl mycophenolate mofetil is an immunosuppressant . It is a prodrug of mycophenolic acid (MPA), which prevents the proliferation of immune cells and the formation of antibodies that cause transplant rejection .

Synthesis Analysis

The synthesis of mycophenolate mofetil involves refluxing Mycophenolic acid (MPA) and 2-morpholinoethanol in solvents such as toluene, xylene, and dichloromethane or their mixtures with azeotropic water separation . An improved process for making Mycophenolate mofetil by reacting mycophenolic acid with 2- (4-morpholinyl) ethanol in the presence of dipyridyl carbonate is also disclosed .Molecular Structure Analysis

The molecular formula of O-Desmethyl mycophenolate mofetil is C22H29NO7 . It has a molecular weight of 419.47 . The structure contains a total of 61 bonds, including 32 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Chemical Reactions Analysis

Mycophenolate mofetil may decrease the excretion rate of certain drugs, which could result in a higher serum level . It may also decrease the absorption of certain substances, potentially decreasing their efficacy .Physical And Chemical Properties Analysis

The elemental analysis of O-Desmethyl mycophenolate mofetil is C, 62.99; H, 6.97; N, 3.34; O, 26.70 .科学研究应用

间质性肺病和风湿病

霉酚酸酯因其对 T 细胞和 B 细胞增殖的有效抑制作用,被广泛用于治疗与风湿病相关的间质性肺病。它作为环磷酰胺治疗这些疾病的主要替代品,或作为环磷酰胺治疗后的可能维持治疗,副作用发生频率较低 (Ionova, 2023).

眼部炎性疾病

研究表明 MMF 在治疗非感染性眼部炎性疾病方面有效。MMF 作为单一疗法,对很大一部分患者的炎症实现了完全控制,同时允许减少全身性皮质类固醇剂量,凸显了其在治疗各种眼部疾病方面的潜力 (Daniel 等人,2010).

药代动力学和药物监测

关于 MMF 的药代动力学、毒性和治疗药物监测 (TDM) 的研究旨在优化个体治疗方案。这包括对导致药物反应变异性的非遗传和遗传因素的研究,增强 MMF 在自身免疫性疾病和器官移植中的临床应用 (赵本虎,2014).

免疫抑制机制

MMF 的活性代谢物霉酚酸通过抑制肌苷单磷酸脱氢酶(淋巴细胞增殖所必需)来抑制人 CD4+ T 细胞。研究提供了对其全面免疫抑制机制的见解,包括对细胞因子产生、共刺激分子表达和信号通路的抑制作用,为优化免疫抑制方案提供了潜力 (He 等人,2011).

分子相互作用和分析技术

已经对 MMF 与生物分子(如酶和蛋白质)之间的分子相互作用进行了探索,以进一步了解其药效学和药代动力学。利用光谱学和分子建模来研究这些相互作用的研究对药物的分布和功效有影响 (马晓丽等人,2016).

儿科应用

MMF 也因其在治疗儿童肾脏疾病方面的应用而受到研究,凸显了其在儿科患者中作为选择性免疫抑制剂的作用。这反映了其在治疗广泛的免疫和器官相关疾病方面的多功能性,不仅限于成年人群 (周张,2016).

炎症抑制

最近的发现揭示了 MMF 的前列腺素抑制特性,为其在治疗炎症性疾病中的应用提供了新的途径。这种再利用潜力得到了其在急性炎症模型中提供缓解的能力以及众所周知的免疫抑制作用的支持 (Al-hizab 和 Kandeel,2021).

属性

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO7/c1-14(4-6-18(24)29-12-9-23-7-10-28-11-8-23)3-5-16-20(25)15(2)17-13-30-22(27)19(17)21(16)26/h3,25-26H,4-13H2,1-2H3/b14-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQXAMBOYWULFX-LZWSPWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157454 | |

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desmethyl mycophenolate mofetil | |

CAS RN |

1322681-36-6 | |

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Morpholinoethyl-(E)-6-(1,3-Dihydro-4,6-Dihydroxy-7-Methyl-3-oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESMETHYL MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8329PU63Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)